Ethyl 3-(4-fluorophenyl)propiolate
Description
Significance of Alkynoates in Contemporary Organic Chemistry
Alkynoates, or propiolate esters, are a class of organic compounds that have garnered considerable attention in contemporary organic chemistry. Their inherent reactivity, stemming from the electron-deficient nature of the alkyne moiety conjugated to an ester group, renders them powerful electrophiles and versatile partners in a myriad of chemical reactions. These reactions include, but are not limited to, cycloadditions, Michael additions, and transition-metal-catalyzed cross-coupling reactions. The ability of alkynoates to participate in these transformations allows for the efficient construction of a diverse array of molecular scaffolds, which are often found in pharmaceuticals, agrochemicals, and materials science.
Research Trajectories for Ethyl 3-(4-fluorophenyl)propiolate
The introduction of a fluorine atom at the para-position of the phenyl ring in ethyl 3-phenylpropiolate significantly influences its reactivity and provides a valuable tool for researchers. The high electronegativity of fluorine can modulate the electronic properties of the entire molecule, impacting reaction rates and regioselectivity. Furthermore, the presence of fluorine is often desirable in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, research involving this compound is actively pursued, with key trajectories focusing on its synthesis and its application as a precursor for the synthesis of complex heterocyclic compounds with potential biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRILKFBGZRBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476058 | |
| Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-31-8 | |
| Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Direct Synthesis Routes and Optimization Studies
The direct synthesis of ethyl 3-(4-fluorophenyl)propiolate and related propiolate derivatives is a cornerstone of its accessibility for further chemical exploration. Key methods include base-mediated pathways and specialized esterification protocols.
Base-mediated reactions are fundamental in the synthesis of propiolates. These methods often involve the deprotonation of a suitable precursor, followed by reaction with an electrophile. For instance, the synthesis of functionalized 2-pyrones can be achieved through a base-mediated sequential vinylogous addition and cyclization of γ-phosphonyl/sulfonyl crotonates with ynones. acs.orgnih.gov In a plausible mechanism, a base such as potassium tert-butoxide facilitates the deprotonation of a crotonate to form a carbanion, which then undergoes a Michael addition with an ynone. acs.org Subsequent intramolecular cyclization and elimination of a methoxy (B1213986) group lead to the formation of the 2-pyrone ring. acs.org While this specific example doesn't directly synthesize this compound, the underlying principles of base-mediated addition to alkynes are highly relevant.
Another important base-mediated approach is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. To synthesize this compound via this method, 4-iodo- or 4-bromofluorobenzene would be coupled with ethyl propiolate in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine (B128534).
Esterification is a crucial step in the synthesis of propiolate esters. The Steglich esterification is a particularly mild and effective method, especially for substrates that are sensitive to acidic conditions. organic-chemistry.orgnih.gov This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide, and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.govresearchgate.net
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is readily attacked by the alcohol, yielding the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgresearchgate.net The use of DMAP is often critical for efficient ester formation and to suppress the formation of N-acylurea side products. organic-chemistry.org This method has been successfully employed in the synthesis of various propiolate esters from propiolic acid and different alcohols. researchgate.net
Table 1: Comparison of Esterification Methods for Propiolic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Typically requires heat | Simple reagents, inexpensive | Not suitable for acid-sensitive substrates |
| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Mild, room temperature | Suitable for sterically hindered and acid-labile substrates organic-chemistry.org | Formation of DCU byproduct can complicate purification |
| Acid Chloride Method | Carboxylic acid converted to acid chloride (e.g., with SOCl₂), then alcohol | Often requires heating and handling of corrosive reagents | High yields | Involves hazardous reagents |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to molecular complexity. This compound is an excellent substrate for such reactions.
Phosphine (B1218219) catalysis has emerged as a powerful tool in organic synthesis, capable of promoting a wide range of transformations. sioc-journal.cnnih.gov In the context of ethyl propiolate and its derivatives, phosphines can act as nucleophilic catalysts to generate zwitterionic intermediates, which can then engage in various coupling reactions. sioc-journal.cnacs.org For example, a three-component coupling of ethyl propiolate, phthalimide (B116566), and an aldehyde can be catalyzed by triphenylphosphine (B44618) to produce α-amino γ-oxo acid derivatives. scirp.orgscirp.org The proposed mechanism involves the initial addition of the phosphine to ethyl propiolate to form a vinylphosphonium salt. scirp.orgscirp.org This intermediate then undergoes a series of reactions with the other components to yield the final product. scirp.orgscirp.org
Phosphine-catalyzed annulation reactions are also prevalent. For instance, the reaction of thioamides with 2-alkynoates, catalyzed by tri-n-butylphosphine, provides a novel route to thiazolines. acs.org The phosphine catalyst is essential for the reaction to proceed, as it imparts bielectrophilic character to the electron-deficient alkyne, facilitating the γ-addition of the nucleophilic thioamide. acs.org
Cycloaddition reactions are a powerful class of pericyclic reactions that allow for the rapid construction of cyclic systems. Ethyl propiolate and its derivatives are excellent dienophiles or dipolarophiles in these transformations due to their electron-deficient nature. youtube.com
[3+2] cycloaddition reactions are particularly useful for the synthesis of five-membered rings. For instance, phosphine-catalyzed [3+2] annulation of isatin-derived α,β-unsaturated ketones with alkynoates leads to the formation of spiro-oxindole skeletons with high yields and regioselectivity. nih.gov These reactions can generate complex structures with multiple contiguous stereocenters. nih.gov Similarly, azulene (B44059) and its derivatives can be synthesized through cycloaddition pathways, highlighting the versatility of these reactions in creating unique ring systems. wikipedia.org
The scope of cycloaddition reactions involving propiolates is broad, including [4+2] and [6+4] cycloadditions, which provide access to six- and ten-membered rings, respectively. bohrium.comresearchgate.net The stereochemical outcome of these reactions is often governed by the principles of frontier molecular orbital (FMO) theory, with thermal and photochemical conditions sometimes leading to different products. youtube.com
The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor for conjugate addition reactions. acs.orgacs.org This reactivity allows for the introduction of a wide range of nucleophiles at the β-position of the propiolate system.
The 1,4-conjugate addition of nucleophiles to activated alkynes is a historically significant and synthetically useful transformation. acs.org Various nucleophiles, including thiols, amines, and alcohols, can participate in these reactions, often catalyzed by a base. acs.orgnih.gov The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the addition. nih.govrichmond.edu For example, the conjugate addition of thiols to ethyl propiolate can be catalyzed by amines, proceeding through an allenolate intermediate. richmond.edu
The Michael addition can also be the initial step in a tandem reaction sequence. For example, a Michael addition-lactonization reaction of N-(diphenylmethylene)glycinates to alkynyl ketones, catalyzed by sodium hydroxide, provides an efficient route to 3-amino-2-pyrone derivatives. thieme-connect.com This demonstrates how the initial conjugate addition can set the stage for subsequent cyclization events, leading to the formation of complex heterocyclic systems.
Table 2: Research Findings on Synthetic Applications of Ethyl Propiolate Derivatives
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Phosphine-Catalyzed Annulation | Thioamides, 2-Alkynoates | Tri-n-butylphosphine | Thiazolines | Phosphine is essential for the reaction, promoting γ-addition of the nucleophile. | acs.org |
| [3+2] Cycloaddition | Isatin-derived α,β-unsaturated ketones, Alkynoates | Phosphine | Spiro-oxindoles | High yields and diastereoselectivities, creating three contiguous stereocenters. | nih.gov |
| Three-Component Coupling | Ethyl propiolate, Phthalimide, Aldehyde | Triphenylphosphine | α-Amino γ-oxo acid derivatives | Efficient one-pot synthesis of complex amino acid derivatives. | scirp.orgscirp.org |
| Conjugate Addition | N-(diphenylmethylene)glycinates, Alkynyl ketones | Sodium hydroxide | 3-Amino-2-pyrone derivatives | Mild and efficient process involving a Michael addition followed by lactonization. | thieme-connect.com |
| Conjugate Addition | Thiols, Ethyl propiolate | Trialkylamine | Z-selective enoates | Stereoselectivity can be controlled by reaction conditions. | richmond.edu |
Catalytic Transformations
The reactivity of the electron-deficient alkyne in this compound is effectively harnessed through various catalytic systems. These methodologies enable a wide range of functionalizations, from C-C and C-X bond formation to the construction of complex heterocyclic scaffolds.
Transition metals, by virtue of their ability to activate the C-C triple bond, are pivotal in the functionalization of propiolate esters. Gold, iron, and manganese complexes have emerged as particularly useful catalysts.
Gold(I) Catalysis: Gold(I) complexes are renowned for their potent π-Lewis acidity, activating alkynes towards nucleophilic attack under mild conditions. ucl.ac.uk This has been exploited in hydroarylation reactions where ethyl propiolate reacts with arenes. For instance, the hydroarylation of ethyl propiolate with mesitylene (B46885) has been studied using various Au(I) precatalysts, demonstrating that catalyst reactivity can be tuned by the electronic properties of the supporting phosphine ligands. mdpi.com In some cases, gold catalysis can lead to the formation of (Z)-ethyl 2-(4-fluorophenyl)-3-((2-oxooxazolidin-3-yl)methyl)acrylate derivatives. uniovi.es The general mechanism involves the coordination of the gold catalyst to the alkyne, which lowers the LUMO of the alkyne and facilitates nucleophilic attack, followed by protodeauration to regenerate the catalyst. ucl.ac.uk
Iron and Manganese Catalysis: First-row, earth-abundant metals like iron and manganese offer cost-effective and sustainable alternatives to precious metals. Iron catalysts have been shown to promote the carboiodination of alkynes. For example, the reaction between activated alkyl iodides and substituted phenylacetylenes, including those with a 4-fluorophenyl group, can proceed with high efficiency and E-selectivity using an iron catalyst. thieme-connect.de Manganese catalysis has been employed in the multicomponent synthesis of propargylamines via A³ (aldehyde-alkyne-amine) coupling. core.ac.uk Manganese pincer complexes are also effective for the α-alkylation of ketones using alcohols, a process that involves the functionalization of a ketone with an alcohol-derived fragment. hbni.ac.in While direct examples with this compound are specific, the principles of alkyne activation via radical or organometallic pathways under Fe and Mn catalysis are broadly applicable. thieme-connect.dehbni.ac.in
Table 1: Examples of Transition Metal-Catalyzed Reactions of Propiolates
| Catalyst/System | Substrate(s) | Reaction Type | Product(s) | Yield | Ref |
| [Au(L)]SbF₆ | Ethyl propiolate, Mesitylene | Hydroarylation | Ethyl 3-(mesityl)acrylate | Variable | mdpi.com |
| Iron(II) chloride | 4-Fluorophenylacetylene, Ethyl 2-iodopropanoate | Carboiodination | (E)-Ethyl 4-(4-fluorophenyl)-4-iodo-2-methylbut-3-enoate | ~90% | thieme-connect.de |
| MnBr(CO)₅ | Phenylacetylene, Piperidine, Benzaldehyde | A³ Coupling | 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine | - | core.ac.uk |
Organocatalysis provides a metal-free avenue for activating this compound. Nucleophilic catalysts like phosphines and amines, as well as N-Heterocyclic Carbenes (NHCs) and chiral Lewis basic catalysts like oxazaborolidines, have been successfully employed.
Phosphine Catalysis: Tertiary phosphines are excellent nucleophiles that can add to the β-carbon of ethyl propiolate, generating a zwitterionic vinylphosphonium intermediate. This intermediate is a versatile synthon for various annulation and multicomponent reactions. scirp.org A notable example is the three-component coupling of ethyl propiolate, phthalimide, and 4-fluorobenzaldehyde (B137897), catalyzed by triphenylphosphine, to produce N-[1-Ethoxycarbonyl-3-oxo-3-(4-fluorophenyl)propyl]phthalimide in good yield. scirp.org Phosphine catalysis has also been used in [3+2] and [4+3] annulation reactions to synthesize complex tetrahydroisoquinoline derivatives. nih.gov
Amine Catalysis: Amines can act as nucleophilic catalysts or as Brønsted bases. In the conjugate addition of thiols to ethyl propiolate, trialkylamines catalyze the reaction, likely proceeding through an allenolate intermediate to form thioenoates. richmond.edu However, in other contexts, such as the phosphine-catalyzed three-component reaction mentioned above, amines like triethylamine were found to be ineffective catalysts. scirp.org
N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts known for inducing umpolung (polarity inversion) reactivity. acs.org While they typically react with aldehydes to form Breslow intermediates or with enals to form homoenolates, they can also activate other substrates. acs.orgnih.gov For example, NHCs can catalyze the addition of 3-trimethylsilyl propiolate to aldehydes. core.ac.uk In a reaction relevant to the target substrate, an NHC-catalyzed process was used to synthesize a 3-(4-Fluoro-phenyl)-4-nitromethyl-6-phenyl-hex-5-enoic acid methyl ester derivative. ntu.edu.sg
Oxazaborolidines: Chiral oxazaborolidines are well-known for their role in asymmetric reductions. researchgate.net More recently, they have been demonstrated to function as metal-free catalysts for the hydrophosphorylation of electron-deficient alkynes. Specifically, an oxazaborolidine catalyst was used for the highly regioselective hydrophosphorylation of this compound, affording the β-adduct exclusively. rsc.org
Table 2: Examples of Organocatalyzed Reactions of this compound and Related Esters
| Catalyst | Substrate(s) | Reaction Type | Product | Yield | Ref |
| Triphenylphosphine | Ethyl propiolate, Phthalimide, 4-Fluorobenzaldehyde | Three-Component Coupling | N-[1-Ethoxycarbonyl-3-oxo-3-(4-fluorophenyl)propyl]phthalimide | 70% | scirp.org |
| Trialkylamine | Ethyl propiolate, Thiophenol | Conjugate Addition | Ethyl 3-(phenylthio)acrylate | - | richmond.edu |
| Imidazolium-based NHC | Cinnamaldehyde (B126680) derivative, Nitrodiene derivative | Homoenolate Addition | 3-(4-Fluoro-phenyl)-4-nitromethyl-6-phenyl-hex-5-enoic acid methyl ester | 81% | ntu.edu.sg |
| Oxazaborolidine | This compound, Diphenylphosphine (B32561) oxide | Hydrophosphorylation | (E)-ethyl 3-(diphenylphosphoryl)-3-(4-fluorophenyl)acrylate | 98% | rsc.org |
Lewis acids activate propiolate esters by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the alkyne system. This strategy is effective in promoting cycloaddition and addition reactions. For instance, aluminum chloride (AlCl₃) has been used to catalyze the hetero-Diels-Alder [4+2] cycloaddition between α,β-diarylvinyl-carbodiimides and ethyl propiolate, yielding substituted pyridines. psu.edu The Lewis acid significantly accelerates the reaction compared to thermal conditions. psu.edu In another example, the first enantioselective halo-aldol reaction of ethyl propiolate with aldehydes was achieved using diethylaluminum iodide (Et₂AlI) as a Lewis acid promoter in conjunction with a chiral salen ligand. lookchem.com This reaction afforded β-halo Morita–Baylis–Hillman (MBH) esters with excellent geometric selectivity. lookchem.com
Table 3: Examples of Lewis Acid-Catalyzed Reactions of Propiolates
| Lewis Acid | Substrate(s) | Reaction Type | Product Type | Yield | Ref |
| AlCl₃ | Vinyl-carbodiimide, Ethyl propiolate | [4+2] Cycloaddition | 2-Aminopyridine derivative | Good | psu.edu |
| Et₂AlI / Chiral Salen | Aldehydes, Ethyl propiolate | Halo Aldol Reaction | β-Iodo MBH Ester | up to 83% | lookchem.com |
Stereoselective and Regioselective Synthesis
Controlling the stereochemical and regiochemical outcome of reactions involving this compound is crucial for its application in targeted synthesis. The linear geometry of the alkyne presents unique challenges and opportunities for selectivity.
The formation of specific (E) or (Z) geometric isomers from the alkyne is a key synthetic challenge. This control is often achieved by carefully selecting reaction conditions to favor either kinetic or thermodynamic pathways.
A prime example is the amine-catalyzed conjugate addition of thiols to ethyl propiolate. richmond.edu
Kinetic Control: By running the reaction at very low temperatures, the Z-thioenoate is formed selectively. The proposed mechanism involves an allenolate intermediate, which is attacked by the thiol from the side opposite the bulky thioether group, leading to the less stable Z-isomer as the kinetic product. richmond.edu
Thermodynamic Control: At higher temperatures, the initially formed Z-isomer can equilibrate to the more stable E-thioenoate, making it the major product under thermodynamic control. richmond.edu
In another instance, the halo-aldol reaction of ethyl propiolate with aldehydes, promoted by Et₂AlI and a chiral Jacobsen's ligand, exclusively yielded the Z-isomer across numerous examples, demonstrating excellent control over geometric isomerism. lookchem.com
Table 4: Control of Geometric Isomerism in Propiolate Reactions
| Reaction | Catalyst/Reagent | Conditions | Major Isomer | Rationale | Ref |
| Thiol Conjugate Addition | Trialkylamine | Low Temperature | Z | Kinetic Control | richmond.edu |
| Thiol Conjugate Addition | Trialkylamine | Higher Temperature | E | Thermodynamic Control | richmond.edu |
| Halo Aldol Reaction | Et₂AlI / Chiral Ligand | -20 °C | Z | Catalyst/Reagent Control | lookchem.com |
The electron-deficient nature of the propiolate ester allows for two potential sites of nucleophilic attack: the α-carbon and the β-carbon. Controlling the regioselectivity of these additions is paramount.
In addition reactions , the outcome is highly dependent on the catalyst and nucleophile. The oxazaborolidine-catalyzed hydrophosphorylation of this compound with diphenylphosphine oxide results in exclusive addition to the β-position. rsc.org
In [3+2] cycloaddition reactions , the regioselectivity is often dictated by the nature of the 1,3-dipole. The reaction of in-situ generated nitrile imines with ethyl propiolate can proceed with high regioselectivity, leading to the formation of a single pyrazole (B372694) regioisomer. nih.gov Similarly, cycloadditions of pyridazinium ylides with methyl propiolate also occur with complete regioselectivity. nih.gov Theoretical studies based on Frontier Molecular Orbital (FMO) theory are often used to rationalize the observed regioselectivity in these pericyclic reactions. nih.gov
For [4+2] cycloadditions (Diels-Alder reactions) , direct use of propiolates can be challenging for achieving stereocontrol due to their linear geometry. richmond.edu A powerful strategy involves a one-pot sequence where the propiolate first undergoes a stereoselective conjugate addition to form an electron-deficient enoate. This intermediate, with its defined geometry, can then participate in a highly controlled Diels-Alder reaction. richmond.edu Lewis acid catalysis can also be employed to promote these cycloadditions and influence their regiochemical outcome. psu.edu
Table 5: Regiocontrol in Reactions of Propiolate Esters
| Reaction Type | Substrates | Catalyst/Conditions | Regiochemical Outcome | Ref |
| Hydrophosphorylation | This compound, Diphenylphosphine oxide | Oxazaborolidine | Exclusive β-addition | rsc.org |
| [3+2] Cycloaddition | Aryl Azides, Ethyl propiolate | Thermal | Fully regioselective to 4-carboethoxy-1,2,3-triazoles | mdpi.com |
| [3+2] Cycloaddition | Pyridazinium Ylides, Methyl propiolate | Thermal or Microwave | Fully regioselective | nih.gov |
| [4+2] Cycloaddition | Vinyl-carbodiimide, Ethyl propiolate | AlCl₃ | Pyridine derivatives | psu.edu |
One-Pot Reaction Sequences and Cascade Processes Utilizing this compound
The strategic implementation of one-pot reactions and cascade processes in organic synthesis offers significant advantages, including reduced waste, time, and cost, by eliminating the need for isolating intermediates. This compound serves as a versatile building block in such sequences, enabling the efficient construction of complex molecular architectures. Its electrophilic alkyne core, activated by the ester and the 4-fluorophenyl group, readily participates in a variety of transformations, making it an ideal substrate for multicomponent reactions.
A notable example of a one-pot, three-component synthesis involves the Sonogashira coupling of an aryl iodide with ethyl propiolate, followed by a Michael addition. researchgate.net While the specific use of 4-fluoroiodobenzene to generate this compound in situ is a direct application of this methodology, the subsequent reaction with various nucleophiles showcases the power of this approach. For instance, the intermediate ethyl 3-arylpropiolate can react with secondary amines to furnish β-amino enoates in excellent yields. researchgate.net This consecutive three-component coupling-addition synthesis highlights the efficiency of generating the reactive propiolate and trapping it in the same vessel. The reaction proceeds smoothly under mild conditions, and the electronic nature of the aryl iodide has been shown to be well-tolerated. researchgate.net
Another powerful cascade approach involves the initial reaction of a terminal alkyne, such as 1-ethynyl-4-fluorobenzene (B14334) (a precursor to the title compound's core structure), in a copper-catalyzed multicomponent reaction. For example, a cascade reaction involving a terminal alkyne, an unactivated primary alkyl bromide, carbon dioxide, and sodium azide (B81097) can lead to the formation of complex heterocyclic structures. rsc.org A related compound, 3-(4-Fluorophenyl)-6,7-dihydro-4H- Current time information in Bangalore, IN.nih.govrichmond.edutriazolo[5,1-c] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one, has been synthesized through such a cascade, demonstrating the potential for intricate molecular assembly starting from a simple fluorophenylacetylene unit. rsc.org
Furthermore, phosphine-catalyzed three-component coupling reactions of ethyl propiolate with aldehydes and nucleophiles like phthalimide have been developed. scirp.orgscirp.org These reactions construct α-amino γ-oxo acid derivatives in a single step. The proposed mechanism involves the in situ formation of a vinylphosphonium salt from ethyl propiolate and triphenylphosphine, which then undergoes a series of transformations. scirp.orgscirp.org Substituting ethyl propiolate with this compound in such a sequence would be a logical extension, leading to the synthesis of novel fluorinated amino acid derivatives.
The following table summarizes representative one-pot and cascade reactions involving ethyl propiolates, illustrating the scope and efficiency of these methodologies.
| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |
| Aryl iodide, Ethyl propiolate, Pyrrolidine | PdCl₂(PPh₃)₂, CuI, K₂CO₃, DME, 12h, then amine, 12h | β-Amino enoate | 78-98 | researchgate.net |
| 1-Ethynyl-4-propylbenzene, 1,2-dibromoethane, CO₂, NaN₃ | CuCl, PPh₃, Cs₂CO₃, DMF, 80°C, then NaN₃, rt | Triazolo-oxazinone derivative | 75 | rsc.org |
| Ethyl propiolate, Phthalimide, 4-Nitrobenzaldehyde | PPh₃ (30 mol%), Toluene, 100°C, 48h | α-Amino γ-oxo acid derivative | 38 | scirp.orgscirp.org |
| Ethyl propiolate, Phthalimide, Benzaldehyde | PPh₃ (30 mol%), 100°C, 48h | α-Amino γ-oxo acid derivative | 83 | scirp.orgscirp.org |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Reaction Pathways
The elucidation of reaction pathways for ethyl 3-(4-fluorophenyl)propiolate involves a combination of experimental and theoretical approaches. Kinetic studies, isotope labeling experiments, and computational analysis are employed to map the energetic landscape of its transformations, including the identification of transition states and low-energy reaction coordinates.
While specific transition state analysis for every reaction of this compound is not exhaustively documented, studies on related systems, such as the thermal rearrangement of bis-vinyl ethers, suggest the existence of dissociative transition states with significant dipolar character rsc.org. In the context of cycloaddition reactions, a key class of transformations for propiolates, the nature of the transition state dictates the concerted or stepwise character of the mechanism. For instance, in [3+2] cycloaddition reactions involving ethyl propiolate and aryl azides, computational studies have been pivotal in analyzing the transition states. These analyses indicate a polar, single-step mechanism rather than a stepwise pathway involving discrete zwitterionic intermediates mdpi.com. The transition state in these reactions is characterized by a significant degree of asynchronicity in bond formation, where the new single bond to the electrophilically activated terminal carbon of the propiolate moiety forms faster mdpi.com.
Intrinsic Reaction Coordinate (IRC) calculations, which map the minimum energy path connecting reactants to products via the transition state, are instrumental in confirming the nature of the located transition state. For the cycloaddition of azides to ethyl propiolate, IRC calculations have confirmed that the located transition states indeed connect the reactants to the corresponding 1,2,3-triazole cycloadducts, reinforcing the proposed one-step mechanism mdpi.com.
The identification and characterization of transient intermediates are paramount to a complete mechanistic understanding. In the reactions of this compound and its analogs, several types of intermediates have been proposed and, in some cases, spectroscopically observed or computationally characterized.
One of the most debated topics is the involvement of zwitterionic intermediates in [3+2] cycloaddition reactions. While some earlier reports postulated their existence to explain the observed regioselectivity, more recent studies based on Molecular Electron Density Theory (MEDT) have failed to locate these intermediates on the reaction pathway for the cycloaddition of aryl azides to ethyl propiolate mdpi.com. However, the possibility of forming zwitterions in "extended" conformations on parallel reaction paths has been acknowledged mdpi.com.
In other reaction types, such as the conjugate addition of nucleophiles, different intermediates are invoked. For example, the amine-catalyzed conjugate addition of thiols to ethyl propiolate is proposed to proceed through an allenolate intermediate richmond.edu. The stereochemical outcome of this reaction is determined by the approach of the electrophile to this planar intermediate richmond.edu.
Under strongly acidic conditions, reactions of aryl-substituted alkynes can involve carbocationic intermediates . Theoretical studies on related aryl(trifluoromethyl)alkynes have confirmed the formation of highly reactive vinyl cations, which have been characterized by spectroscopic and computational methods researchgate.net. The formation of such intermediates is a key step in understanding hydroarylation and hydration reactions of these substrates researchgate.net. In the coupling of gramine (B1672134) derivatives with activated esters, ethyl propiolate facilitates the formation of a reactive 3-methylene-3H-indole intermediate via a zwitterionic adduct nih.gov.
| Reaction Type | Proposed Intermediate | Method of Characterization |
| [3+2] Cycloaddition | Zwitterionic Intermediate | Computational (disproven as on-pathway) mdpi.com |
| Conjugate Addition | Allenolate Intermediate | Mechanistic Proposal richmond.edu |
| Reactions in Superacids | Vinyl Cation | Spectroscopic and Computational researchgate.net |
| Coupling with Gramines | 3-Methylene-3H-indole | Mechanistic Proposal nih.gov |
Computational Chemistry and Theoretical Modeling
Computational chemistry has emerged as an indispensable tool for investigating the intricate details of reaction mechanisms involving this compound. Theoretical models provide a molecular-level understanding of reactivity, selectivity, and the electronic structure of reactants, intermediates, and transition states.
Density Functional Theory (DFT) has been widely applied to study the reactions of propiolate esters. DFT calculations are used to optimize the geometries of stationary points on the potential energy surface, calculate their relative energies, and analyze their electronic properties researchgate.netresearchgate.net. For instance, DFT has been used to investigate the electronic characteristics of cationic intermediates derived from aryl alkynes in acidic media, providing a plausible mechanistic pathway for their reactions researchgate.net.
In the context of multicomponent reactions, DFT calculations have been employed to elucidate the mechanism of transformations involving terminal alkynes. These studies have helped to identify rate-limiting steps and understand the factors controlling the selectivity of complex reactions core.ac.uk. The highly reactive nature of intermediates in reactions involving propiolates has been confirmed through DFT calculations, which complement experimental observations researchgate.net. The application of DFT extends to predicting the viability of successive ring expansion reactions and benchmarking methodologies for modeling such transformations researchgate.net.
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of cycloaddition reactions. A key study on the [3+2] cycloaddition of aryl azides with ethyl propiolate utilized MEDT to evaluate the reaction mechanism mdpi.com. This study concluded that, irrespective of the substituent on the aryl azide (B81097), the reaction proceeds through a polar but single-step mechanism mdpi.com.
MEDT analysis focuses on the changes in electron density during the reaction, providing insights into the flow of electrons and the nature of bond formation. The analysis of the Electron Localization Function (ELF) in the cycloaddition of azides to ethyl propiolate revealed a two-stage, one-step mechanism. It showed that the formation of the new single bonds is asynchronous, with the initial bond formation occurring at the more electrophilic carbon atom of the alkyne mdpi.com. Furthermore, ELF analysis shed light on the electronic nature of potential zwitterionic species, indicating they arise from the donation of non-bonding electron densities from the nitrogen atom to the carbon atoms of the ethyl propiolate mdpi.com.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to rationalize the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like cycloadditions imperial.ac.uk. FMO analysis involves examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other imperial.ac.ukresearchgate.net. The energy gap between the interacting HOMO and LUMO is a key factor in determining the feasibility of a reaction researchgate.net.
In the context of this compound, FMO analysis can be used to predict its reactivity in cycloaddition reactions. The electron-withdrawing nature of the 4-fluorophenyl group and the ester moiety lowers the energy of both the HOMO and LUMO of the alkyne compared to unsubstituted acetylene. This makes it a good dipolarophile for reaction with electron-rich dipoles. According to FMO theory, the regioselectivity of the cycloaddition is determined by the relative magnitudes of the orbital coefficients on the interacting atoms of the HOMO and LUMO researchgate.net. For example, in the 1,3-dipolar cycloaddition of nitrilimines to ethyl propiolate, the observed regioselectivity can be rationalized by considering the FMO interactions, where the reaction is often controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction sonar.ch.
| Theoretical Method | Application to this compound Systems | Key Findings |
| Density Functional Theory (DFT) | Geometry optimization, energy calculations, electronic structure analysis of reactants, intermediates, and transition states. | Provides insights into reaction pathways, stability of intermediates, and rate-limiting steps. researchgate.netresearchgate.netcore.ac.uk |
| Molecular Electron Density Theory (MEDT) | Analysis of cycloaddition reaction mechanisms. | Supports a polar, one-step mechanism for [3+2] cycloadditions; elucidates the asynchronous nature of bond formation. mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity and regioselectivity in cycloaddition reactions. | Explains the role of substituents in modulating reactivity; predicts the preferred regioisomeric products based on orbital interactions. researchgate.netsonar.ch |
Electron Localization Function (ELF) and Molecular Electrostatic Potential (MESP) Mapping
Theoretical calculations provide profound insights into the electronic structure of molecules. The Electron Localization Function (ELF) and Molecular Electrostatic Potential (MESP) are powerful tools for visualizing and understanding chemical bonding and reactivity. mpg.deresearchgate.net
Electron Localization Function (ELF) analysis is used to identify regions of electron localization, such as bonds and lone pairs. mpg.dejussieu.fr For a molecule like this compound, an ELF analysis would likely reveal distinct basins of electron density corresponding to the C-C and C-H bonds of the ethyl group, the C=O and C-O bonds of the ester functionality, the C≡C triple bond, and the aromatic system of the fluorophenyl ring. The topology of the ELF can provide a quantitative description of the chemical bond. researchgate.net
Molecular Electrostatic Potential (MESP) mapping illustrates the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. uni-muenchen.de For this compound, the MESP map would show regions of negative potential (red/yellow) around the oxygen atoms of the ester group and the fluorine atom, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon atoms of the alkyne, highlighting their electrophilic nature. This information is critical for understanding interactions with reagents in various reactions. rsc.org For instance, in cycloaddition reactions, the MESP can help predict the preferred sites of attack for nucleophilic or electrophilic partners. mdpi.com
Ab Initio and Coupled-Cluster Calculations for Propiolate Systems
Ab initio and coupled-cluster (CC) methods are high-level computational techniques that provide accurate predictions of molecular properties and reaction energies. aps.org These methods are instrumental in elucidating the intricate details of reaction mechanisms involving propiolate systems.
Ab initio calculations, which are based on first principles without empirical parameters, can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. researchgate.net For reactions involving this compound, ab initio calculations can help to:
Determine the preferred conformations of the molecule.
Calculate the activation energies for various reaction pathways.
Investigate the nature of transition states.
Coupled-cluster (CC) theory is a highly accurate ab initio method that is often considered the "gold standard" for computational chemistry. aps.org It is particularly well-suited for systems where electron correlation effects are significant. CC calculations can provide very precise predictions of reaction enthalpies and activation barriers, which are essential for a detailed understanding of reaction kinetics.
For example, in the context of cycloaddition reactions involving propiolates, these high-level calculations can definitively distinguish between concerted and stepwise mechanisms by accurately locating and characterizing any potential zwitterionic intermediates. mdpi.com
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are fundamental to understanding and controlling chemical processes.
Reaction Kinetics and Rate-Limiting Steps
For instance, in a multi-component reaction, kinetic analysis can reveal whether the initial nucleophilic attack on the alkyne or a subsequent step is rate-determining. core.ac.uk In a study on the reaction of N-alkylamines with ethyl 3-(trimethylsilyl)propiolate, kinetic data indicated that the C-H bond cleavage was not the turnover-limiting step. nih.gov The rate law for a reaction provides valuable information about the mechanism. For example, a second-order rate law in a reaction between two reactants suggests a bimolecular rate-limiting step. chegg.com
Enthalpic and Entropic Considerations in Propiolate Reactions
Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of activation, provide crucial insights into the energy and disorder changes that occur during a reaction. alevelchemistry.co.uk
Enthalpy of activation (ΔH‡) represents the heat content change required to reach the transition state. libretexts.org A lower ΔH‡ generally corresponds to a faster reaction.
Entropy of activation (ΔS‡) reflects the change in disorder when moving from the reactants to the transition state. A positive ΔS‡ indicates an increase in disorder and is often associated with dissociative mechanisms, while a negative ΔS‡ suggests a more ordered, associative transition state.
These parameters can be determined by studying the temperature dependence of the reaction rate using the Eyring equation. For example, in the reaction of aniline (B41778) with ethyl propiolate, the enthalpy and entropy of activation were calculated from the second-order rate constants measured at different temperatures. chegg.com The interplay between enthalpy and entropy determines the Gibbs free energy of activation (ΔG‡), which is the ultimate determinant of the reaction rate. alevelchemistry.co.uk In some cases, enthalpic and entropic contributions can be counteracting.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org Replacing an atom with a heavier isotope, such as hydrogen with deuterium, typically leads to a slower reaction rate if the bond to that atom is broken or formed in the rate-determining step. dalalinstitute.comlibretexts.org
A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is cleaved in the rate-limiting step. dalalinstitute.com The magnitude of the primary KIE can provide information about the symmetry of the transition state. For example, a large kH/kD ratio in a reaction provided evidence for a dissociative transition state. rsc.org
A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking or making. These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization at the labeled position. wikipedia.org
For reactions of this compound, KIE studies could be employed to probe the mechanism of, for example, addition reactions to the alkyne. By deuterating specific positions, one could determine the extent of C-H bond breaking in the transition state.
Influence of Substituent Effects on this compound Reactivity
The fluorine atom on the phenyl ring of this compound significantly influences its reactivity through both inductive and resonance effects. The nature of substituents on aromatic rings can have a profound impact on reaction rates and selectivity. researchgate.net
In a study of substituent effects on the thermal rearrangement of related compounds, the rate of reaction was found to be sensitive to the electronic nature of the substituents on the aromatic ring. rsc.org Electron-withdrawing groups can either stabilize or destabilize reaction intermediates and transition states, depending on the specific mechanism. For instance, an electron-withdrawing group could destabilize a carbocationic intermediate, thereby slowing down the reaction. rsc.org Conversely, it might accelerate reactions that proceed through an anionic intermediate.
The reactivity of this compound in cycloaddition reactions is also influenced by the fluorine substituent. The electronic nature of the substituent on the aryl azide, for example, was found to affect the reaction with ethyl propiolate, although the reaction remained a single-step process. mdpi.com
Advanced Spectroscopic Analysis and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes and Structural Confirmation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Ethyl 3-(4-fluorophenyl)propiolate, various NMR methods are employed to confirm its structure and to probe the mechanisms of reactions in which it participates.
Advanced ¹H NMR and ¹³C NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural confirmation of this compound. rsc.org
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as multiplets in the downfield region. Specifically, the protons on the fluorophenyl group exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. For instance, a reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a doublet of doublets at δ 7.59 ppm, corresponding to the two aromatic protons adjacent to the alkyne group, and a triplet at δ 7.07 ppm for the two protons adjacent to the fluorine atom. The ethyl group protons present as a quartet around δ 4.30 ppm (CH₂) and a triplet around δ 1.35 ppm (CH₃), indicative of the ethyl ester functionality. rsc.org
The ¹³C NMR spectrum provides further structural confirmation. Key signals include those for the acetylenic carbons, the carbonyl carbon of the ester, and the carbons of the fluorophenyl ring. The carbon atoms of the aromatic ring show distinct chemical shifts influenced by the fluorine substituent, with the carbon directly bonded to fluorine exhibiting a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | 7.59 | dd | J = 9.1, 5.3 | Aromatic protons (2H) |
| ¹H | 7.07 | t | J = 8.6 | Aromatic protons (2H) |
| ¹H | 4.30 | q | J = 7.1 | -OCH₂CH₃ |
| ¹H | 1.35 | t | J = 7.2 | -OCH₂CH₃ |
| ¹³C | 163.6 (d, J=252.9 Hz) | d | J = 252.9 | C-F |
| ¹³C | 153.8 | s | - | C=O |
| ¹³C | 135.8 (d, J=8.9 Hz) | d | J = 8.9 | Ar-C |
| ¹³C | 116.3 (d, J=22.5 Hz) | d | J = 22.5 | Ar-C |
| ¹³C | 115.8 (d, J=3.7 Hz) | d | J = 3.7 | Ar-C |
| ¹³C | 85.9 | s | - | Alkyne C |
| ¹³C | 81.4 | s | - | Alkyne C |
| ¹³C | 62.3 | s | - | -OCH₂CH₃ |
| ¹³C | 14.0 | s | - | -OCH₂CH₃ |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule.
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of chemical exchange processes. fu-berlin.de For molecules like this compound, DNMR can be employed to investigate restricted rotation around single bonds, for instance, the bond between the phenyl ring and the alkyne group. By analyzing the changes in the NMR lineshape at different temperatures, it is possible to determine the energy barriers for such conformational changes. fu-berlin.deresearchgate.net This information is crucial for understanding the molecule's three-dimensional structure and how it might influence its reactivity in different chemical environments. researchgate.net
Fluorine-19 NMR Applications
Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly valuable tool for the analysis of this compound and its reaction products. wikipedia.orgbiophysics.org ¹⁹F NMR offers several advantages, including a wide chemical shift range and high sensitivity, which often leads to simpler and more resolved spectra compared to ¹H NMR. wikipedia.orgicpms.cz The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for monitoring reactions at the fluorophenyl moiety. biophysics.org For example, any modification to the aromatic ring or changes in the electronic nature of the substituents will result in a discernible shift in the ¹⁹F NMR signal. nih.gov This technique is also instrumental in studying reaction mechanisms and identifying fluorinated intermediates or byproducts. nih.gov
Mass Spectrometry for Reaction Monitoring and Product Validation
Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. It is extensively used to determine the molecular weight of this compound and to validate the products of reactions in which it is a reactant.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org For this compound (C₁₁H₉FO₂), the calculated exact mass is 192.0587. sigmaaldrich.com HRMS can confirm this molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. rsc.org This is crucial for verifying the identity of the starting material and for unequivocally confirming the structure of newly synthesized compounds derived from it.
Coupled Chromatography-Mass Spectrometry (GC-MS, LC-MS)
Coupling chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the separation of complex mixtures followed by the identification of individual components. nih.govmdpi.com These hyphenated techniques are invaluable for monitoring the progress of reactions involving this compound. epa.govnih.gov By analyzing samples at different time points, chemists can track the consumption of the starting material and the formation of products, intermediates, and byproducts. nih.gov The mass spectra obtained for each separated component help in their structural identification, providing a comprehensive picture of the reaction pathway. nih.govmdpi.com
| Technique | Parameter | Value |
|---|---|---|
| Molecular Formula | - | C₁₁H₉FO₂ |
| Molecular Weight | - | 192.19 g/mol |
| HRMS (Calculated) | [M+H]⁺ | 193.0665 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Research
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in mechanistic research, offering insights into the functional groups and electronic transitions within a molecule. For this compound, these techniques can be used to monitor reaction progress, identify key intermediates, and understand the electronic effects of the substituent groups.
Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The most prominent of these would be the stretching vibration of the alkyne (C≡C) bond, typically appearing in the 2100-2260 cm⁻¹ region. The carbonyl (C=O) stretch of the ester group would produce a strong absorption band around 1715-1730 cm⁻¹. Additionally, the C-O stretching of the ester will be visible in the 1000-1300 cm⁻¹ range. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is expected in the 1000-1400 cm⁻¹ range. In mechanistic studies, changes in the intensity or position of these bands can signal the transformation of the starting material into products. For instance, in a conjugate addition reaction, the disappearance of the C≡C stretching band and the appearance of new bands corresponding to a C=C double bond would indicate that the reaction has occurred.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* transitions associated with the phenyl ring and the propiolate system. Aromatic systems typically exhibit strong absorption bands below 400 nm. nih.gov The conjugation between the phenyl ring and the propiolate moiety influences the wavelength and intensity of these absorptions. Mechanistic studies can utilize UV-Vis spectroscopy to monitor the formation or disappearance of conjugated systems. For example, reactions that alter the extent of conjugation will lead to a shift in the absorption maximum (λmax), providing kinetic and mechanistic information. researchgate.net
| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber/Wavelength Range | Significance in Mechanistic Studies |
| Infrared (IR) Spectroscopy | Alkyne (C≡C) Stretch | 2100-2260 cm⁻¹ | Monitoring the consumption of the starting material. |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | 1715-1730 cm⁻¹ | Observing changes in the electronic environment of the ester. |
| Infrared (IR) Spectroscopy | Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Confirming the integrity of the phenyl ring during reaction. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | π→π* Transitions | < 400 nm | Tracking changes in conjugation during the reaction. |
Computational Spectroscopy for Spectral Prediction and Validation
Computational spectroscopy has become an indispensable tool for predicting and validating experimental spectroscopic data. Density Functional Theory (DFT) calculations are commonly employed to compute the vibrational frequencies (IR) and electronic transitions (UV-Vis) of molecules with a high degree of accuracy. researchgate.net
For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the IR spectrum. researchgate.netijopaar.com The calculated vibrational frequencies can then be compared with the experimental IR spectrum to confirm the assignment of absorption bands to specific vibrational modes. nih.gov This is particularly useful for complex regions of the spectrum where multiple vibrations may overlap. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis spectrum. niscpr.res.in These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO). By comparing the predicted spectrum with the experimental one, researchers can gain a deeper understanding of the electronic structure and the transitions responsible for the observed absorptions. researchgate.net This synergy between computational prediction and experimental validation provides a robust framework for structural elucidation. researchgate.net
| Computational Method | Spectroscopic Data Predicted | Basis Set/Functional Example | Application for this compound |
| Density Functional Theory (DFT) | Infrared (IR) Frequencies | B3LYP/6-311++G(d,p) | Assignment of vibrational modes and validation of experimental IR spectrum. |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Wavelengths (λmax) | B3LYP/6-311++G(d,p) | Identification of electronic transitions and validation of experimental UV-Vis spectrum. |
Natural Bond Orbital (NBO) Analysis in Electronic Structure Studies
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, chemically meaningful Lewis-like structure. wikipedia.org
For this compound, NBO analysis can elucidate several key aspects of its electronic structure:
Hybridization and Bonding: NBO analysis can determine the hybridization of the atomic orbitals involved in forming the sigma (σ) and pi (π) bonds. For instance, it would confirm the sp hybridization of the acetylenic carbons and the sp² hybridization of the aromatic and carbonyl carbons.
Polarity and Atomic Charges: NBO analysis provides a robust method for calculating the natural atomic charges on each atom. This information is crucial for understanding the molecule's reactivity, particularly the electrophilicity and nucleophilicity of different sites. For example, the analysis would likely show a partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack, and negative charges on the oxygen and fluorine atoms.
| NBO Analysis Parameter | Information Gained for this compound |
| Hybridization | Confirms the sp and sp² character of the carbon framework. |
| Donor-Acceptor Interactions (E(2)) | Quantifies π-conjugation and hyperconjugative stabilization. |
| Natural Atomic Charges | Predicts reactive sites for nucleophilic and electrophilic attack. |
Transformative Applications in Organic Synthesis and Derivatization
Utilization as Building Blocks in Complex Molecule Synthesis
The inherent reactivity of the propiolate functionality, coupled with the electronic influence of the 4-fluorophenyl group, renders ethyl 3-(4-fluorophenyl)propiolate an exceptional starting material for the synthesis of a wide array of complex molecules.
Precursors to Heterocyclic Scaffolds (e.g., Pyrroles, Pyrazoles, Triazoles, Indolizines, Purines, Pyrimidines) via Ethyl Propiolate
This compound serves as a key precursor in the synthesis of a multitude of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. smolecule.com
Pyrroles: The reaction of this compound with appropriate reagents can lead to the formation of substituted pyrroles. For instance, a one-pot, three-component reaction involving 4-fluoroaniline, ethyl propiolate, and cinnamaldehyde (B126680) can yield ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate. researchgate.net This method provides an efficient route to highly functionalized pyrrole (B145914) derivatives. researchgate.netresearchgate.netnih.gov
Pyrazoles: Pyrazoles can be synthesized through the [3+2] cycloaddition reaction of this compound with diazo compounds or nitrilimines. mdpi.comorganic-chemistry.orgnih.gov For example, the reaction with ethyl diazoacetate in the presence of a suitable catalyst can afford substituted pyrazole-5-carboxylates. nih.gov Photoclick chemistry has also been employed for the 1,3-dipolar cycloaddition between alkynes like ethyl propiolate and nitrilimines to generate pyrazoles. sonar.ch
Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, readily utilizes this compound to produce 1,2,3-triazoles. This reaction is highly efficient and regioselective, providing a straightforward route to these important heterocycles. rsc.orgnih.govnih.gov
Indolizines: Indolizine (B1195054) derivatives can be synthesized via 1,3-dipolar cycloaddition reactions between pyridinium (B92312) ylides and this compound. researchgate.netrsc.orglew.ro This approach allows for the construction of the indolizine core with various substituents, depending on the starting materials. researchgate.netlew.roresearchgate.net
Purines and Pyrimidines: While direct syntheses of purines and pyrimidines from this compound are less common, it can serve as a building block for precursors to these heterocycles. nih.govnih.gov For example, it can be incorporated into more complex intermediates that are then cyclized to form the desired purine (B94841) or pyrimidine (B1678525) ring system. nih.gov
Synthesis of Advanced Carbonyl-Containing Derivatives
The propiolate moiety in this compound is a versatile precursor to a variety of carbonyl-containing compounds. One notable application is in the phosphine-catalyzed three-component coupling reaction with an aldehyde and a nucleophile, such as phthalimide (B116566), to produce α-amino γ-oxo acid derivatives. For instance, the reaction with 4-fluorobenzaldehyde (B137897) and phthalimide yields N-[1-Ethoxycarbonyl-3-oxo-3-(4-fluorophenyl)propyl]phthalimide. scirp.org This methodology provides a direct route to complex molecules with multiple functional groups. scirp.org
Formation of Functionalized Alkenes and Alkanes
The carbon-carbon triple bond in this compound can be selectively reduced to form functionalized alkenes and alkanes. Catalytic hydrogenation can lead to the corresponding (Z)- or (E)-alkenes, or complete reduction to the alkane, depending on the catalyst and reaction conditions. These reduction products can serve as valuable intermediates in further synthetic transformations. researchgate.net
Design and Synthesis of Novel Organic Intermediates
This compound is instrumental in the design and synthesis of novel organic intermediates that are not readily accessible through other routes. Its reactivity allows for the introduction of the 4-fluorophenylpropiolate unit into various molecular frameworks, creating intermediates with unique structural and electronic properties. smolecule.comlookchem.cn These intermediates can then be further elaborated to access a wide range of target molecules. For example, its use in multicomponent reactions can generate complex acyclic and heterocyclic intermediates that are valuable for building molecular diversity. researchgate.net
Strategic Derivatization for Enhanced Synthetic Utility
The synthetic utility of this compound can be further enhanced through strategic derivatization. semanticscholar.orgresearchgate.net This involves modifying the ester or the aromatic ring to fine-tune the reactivity and solubility of the molecule, or to introduce additional functional groups for subsequent transformations. semanticscholar.org For example, hydrolysis of the ethyl ester to the corresponding propiolic acid, (4-fluorophenyl)propiolic acid, provides a different handle for further reactions, such as amide bond formation. lookchem.cn This strategic derivatization expands the scope of molecules that can be accessed from this versatile building block. researchgate.netmdpi.com
Future Research Directions and Emerging Paradigms
Development of Next-Generation Catalytic Systems for Propiolate Chemistry
The synthesis and functionalization of propiolates are heavily reliant on catalytic transformations. Future research is centered on the development of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope. A significant area of focus is the refinement of metal-catalyzed reactions, which are fundamental to the synthesis of ethyl 3-(4-fluorophenyl)propiolate, often prepared via Sonogashira coupling of 4-fluorophenylacetylene with ethyl chloroformate.
Key trends in this area include:
Ligand-Unsupported and Nanocatalysis: There is a growing interest in moving away from complex and expensive phosphine (B1218219) ligands in palladium-catalyzed reactions like the Sonogashira coupling. Research is exploring the use of ligand-free palladium systems or palladium nanoparticles, which can offer improved stability, recyclability, and cost-effectiveness.
Alternative Metal Catalysts: While palladium remains a workhorse, researchers are investigating the use of more abundant and less toxic metals such as copper, gold, and iridium to catalyze propiolate transformations. Gold catalysts, for instance, have shown unique reactivity in the activation of the alkyne moiety of propiolates, enabling novel cyclization and addition reactions.
Photoredox Catalysis: The use of light to drive chemical reactions is a rapidly emerging field. Photoredox catalysis offers a green and efficient alternative to traditional thermal methods for generating reactive intermediates from propiolates, opening up new avenues for their functionalization under mild conditions.
| Catalyst System | Focus Area | Potential Advantages |
| Ligand-Free Palladium | Sonogashira Coupling | Reduced cost, simplified purification, improved catalyst stability |
| Gold Catalysts | Alkyne Activation | Unique reactivity, mild reaction conditions, access to novel molecular scaffolds |
| Photoredox Catalysis | Functionalization Reactions | Green energy source, high selectivity, generation of novel reactive intermediates |
Advanced Computational Design and Prediction of Propiolate Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. In the context of this compound, theoretical calculations, particularly Density Functional Theory (DFT), are being employed to elucidate reaction mechanisms and predict the outcomes of new transformations.
Future computational work will likely focus on:
Mechanism Elucidation: DFT studies can map out the energy profiles of reaction pathways, helping to understand the role of catalysts, solvents, and substituents in determining the selectivity and rate of reactions involving propiolates. This is particularly valuable for complex cascade reactions where multiple bonds are formed in a single operation.
Predictive Modeling for Catalyst Design: By modeling the interaction between a propiolate substrate and a metal catalyst, computational methods can guide the design of new ligands and catalytic systems with enhanced performance. This in silico approach can significantly accelerate the discovery of next-generation catalysts.
Understanding Reactivity and Selectivity: The electronic nature of the fluorine substituent and the propiolate core in this compound can be precisely modeled to predict its reactivity in various transformations, such as cycloaddition reactions. This allows for a more rational design of synthetic strategies.
Flow Chemistry and Continuous Processing Applications in this compound Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its derivatives is well-suited for this technology.
Key areas of development include:
Miniaturized and Automated Synthesis: Microreactors can be used to perform hazardous reactions or to screen reaction conditions rapidly and with minimal waste. The synthesis of propiolates, which can sometimes involve unstable intermediates, can be made safer and more efficient in a flow setup.
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. For the synthesis of derivatives of this compound, a multi-step sequence could be integrated into a seamless flow system, significantly reducing production time and cost.
In-line Purification and Analysis: Continuous processing can be coupled with in-line purification techniques and real-time analytical monitoring to ensure high product quality and process control. This is particularly beneficial for the production of high-purity fine chemicals and pharmaceutical intermediates.
Sustainable Synthesis Approaches for Propiolate Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes. For propiolate chemistry, this translates to the development of more environmentally benign and resource-efficient processes.
Future research in sustainable synthesis will likely emphasize:
Greener Solvents and Reaction Media: Efforts are underway to replace traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. The development of catalytic systems that are active in these green media is a key challenge.
Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are highly desirable. Catalytic reactions that proceed with high atom economy, such as addition and cycloaddition reactions of propiolates, will be a major focus.
Renewable Feedstocks: While the synthesis of this compound currently relies on petroleum-derived starting materials, future research may explore pathways to produce key precursors from renewable biomass sources.
| Sustainability Aspect | Research Focus | Desired Outcome |
| Solvents | Use of water, supercritical CO2, bio-solvents | Reduced environmental impact, improved safety |
| Atom Economy | Catalytic addition and cycloaddition reactions | Minimized waste, increased efficiency |
| Feedstocks | Biologically-derived precursors | Reduced reliance on fossil fuels, enhanced sustainability |
Exploration of New Reaction Classes and Reactivity Profiles of this compound
The unique electronic and steric properties of this compound make it a versatile building block for the synthesis of complex organic molecules. While its use in cycloaddition and coupling reactions is well-established, there is significant potential for the discovery of novel reactivity.
Emerging areas of exploration include:
Cascade Reactions: Designing single-pot reactions where this compound undergoes a series of transformations to rapidly build molecular complexity is a key goal. This can lead to the efficient synthesis of novel heterocyclic compounds and other valuable scaffolds.
Enantioselective Transformations: The development of catalytic methods to control the stereochemistry of reactions involving propiolates is crucial for the synthesis of chiral molecules, which are of great importance in medicinal chemistry and materials science.
C-H Activation: The direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis. Exploring the C-H activation of the fluoroaromatic ring or other positions in derivatives of this compound could lead to new and more efficient synthetic routes.
The continued investigation into these future research directions will undoubtedly unlock the full potential of this compound as a valuable tool in organic synthesis, leading to the development of novel molecules and more sustainable chemical processes.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-(4-fluorophenyl)propiolate, and how do reaction conditions influence yield?
this compound is typically synthesized via copper-catalyzed Sonogashira-type coupling between ethyl propiolate and (4-fluorophenyl)boronic acid. Key variables include catalyst loading (e.g., 10 mol% CuOAc), solvent systems (e.g., MeOH/DCM mixtures), and reaction time (2–4 hours). Yields range from 53% to 66%, depending on optimization of these parameters . Alternative routes involve ligand-free conditions to minimize side reactions, as demonstrated in asymmetric C–C bond-forming reactions .
Q. How is this compound characterized spectroscopically?
Characterization relies on:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.55–7.04 ppm for 4-fluorophenyl) and ester carbonyl carbons (δ 153.0 ppm). Fluorine coupling constants (e.g., JC-F = 251.1 Hz) confirm para-substitution .
- HRMS : Exact mass ([M+Na]<sup>+</sup> = 243.0792) validates molecular formula .
- IR : Stretching frequencies (e.g., ν ~1624 cm<sup>−1</sup> for C≡C) corroborate alkyne functionality .
Q. What safety protocols are critical when handling this compound?
Mandatory precautions include:
- Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Conducting reactions in fume hoods due to volatile byproducts.
- Proper waste segregation (e.g., halogenated solvents) and disposal via certified agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can stereoselectivity be controlled in reactions involving this compound?
Stereochemical outcomes (Z/E ratios) in β,β-diaryl acrylate derivatives depend on:
- Catalyst choice : Copper(I) acetate favors E-selectivity, while palladium systems may shift selectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance E-isomer formation due to stabilization of transition states .
- Substrate electronics : Electron-withdrawing groups (e.g., 4-F) on the phenyl ring influence conjugation and steric hindrance, as shown in asymmetric C–H activation studies .
Q. How do researchers reconcile contradictory data in reaction yields or kinetics?
Discrepancies in reported yields (e.g., 53% vs. 66%) arise from:
- Catalyst purity : Trace moisture or oxygen degrades copper catalysts, reducing efficiency .
- Reaction monitoring : Incomplete conversion due to premature quenching (e.g., TLC vs. GC-MS tracking) .
- Workup protocols : Losses during chromatography (e.g., silica gel adsorption) or solvent evaporation can skew yields .
Q. What mechanistic insights explain this compound’s reactivity in agrochemical precursors?
While its exact mode of action remains unstudied, analogous compounds inhibit enzymes like acetyl-CoA carboxylase in pests. Proposed pathways involve:
- Nucleophilic attack : The alkyne acts as a Michael acceptor in thiol- or amine-mediated additions, forming heterocyclic agrochemical intermediates .
- Photocatalytic C–H activation : Fluorophenyl groups direct regioselective functionalization in sunlight-driven reactions, enabling pesticide derivatization .
Q. How is this compound utilized in multi-step syntheses of bioactive molecules?
Examples include:
- Antidepressant analogs : Condensation with 2,3-dimethoxybenzenamine under acidic conditions yields acrylate intermediates, pivotal in flavonoid-based neuroprotectants .
- Heterocycle formation : Cycloadditions with isocyanides generate pyridine or quinoline scaffolds, relevant to antitumor agents .
Data-Driven Research Challenges
Q. What strategies optimize catalytic systems for this compound-involved cross-couplings?
- Ligand screening : Bidentate ligands (e.g., phenanthroline) enhance copper stability and turnover in Sonogashira couplings .
- Solvent effects : Mixed solvents (e.g., MeOH/DCM) balance substrate solubility and catalyst activity .
- Additives : Molecular sieves or drying agents (e.g., CaSO4) mitigate moisture interference in boronic acid couplings .
Q. How do computational methods aid in predicting reactivity or regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
